molecular formula C40H48N2O6+2 B613844 Metocurine CAS No. 5152-30-7

Metocurine

Cat. No.: B613844
CAS No.: 5152-30-7
M. Wt: 652.8 g/mol
InChI Key: JFXBEKISTKFVAB-AJQTZOPKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Metocurine is synthesized from tubocurarine through a series of methylation reactions. The process involves the methylation of the hydroxyl groups on tubocurarine to form dimethyltubocurarine .

Industrial Production Methods: Industrial production of this compound involves the extraction of tubocurarine from the plant Chondrodendron tomentosum, followed by chemical modification to produce this compound. The process requires precise control of reaction conditions to ensure the correct methylation of the hydroxyl groups .

Chemical Reactions Analysis

Types of Reactions: Metocurine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Metocurine has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of neuromuscular blocking agents.

    Biology: Employed in research on neuromuscular transmission and muscle physiology.

    Medicine: Investigated for its potential use in treating conditions that require muscle relaxation, such as spasticity.

    Industry: Utilized in the development of new anesthetic agents and muscle relaxants.

Mechanism of Action

Metocurine exerts its effects by antagonizing the neurotransmitter action of acetylcholine. It binds competitively with cholinergic receptor sites on the motor end-plate, preventing acetylcholine from binding and triggering muscle contraction. This antagonism is inhibited, and the neuromuscular block is reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific methylation pattern, which affects its pharmacokinetics and pharmacodynamics. Compared to tubocurarine, this compound has a longer duration of action and is less likely to cause histamine release, making it a safer option for patients with allergies .

Biological Activity

Metocurine, also known as dimethyltubocurarine, is a non-depolarizing neuromuscular blocking agent primarily used to facilitate intubation and provide muscle relaxation during surgical procedures. Understanding its biological activity is crucial for optimizing its clinical use and exploring potential repurposing opportunities.

This compound functions by antagonizing the action of acetylcholine at the neuromuscular junction. It binds competitively to cholinergic receptor sites on the motor end-plate, preventing acetylcholine from triggering muscle contraction. This action leads to muscle paralysis, which is reversible through the administration of acetylcholinesterase inhibitors such as neostigmine and edrophonium .

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively:

  • Absorption and Distribution : this compound is administered intravenously, with a mean volume of distribution reported at 0.472 l/kg in healthy individuals, which decreases significantly in patients with renal failure (0.353 l/kg) due to altered pharmacodynamics .
  • Elimination Half-Life : The elimination half-life varies significantly between populations; for instance, it is prolonged in patients undergoing renal transplants (11.4 hours) compared to those with normal renal function (6.0 hours) .
  • Clearance : Plasma clearance rates are also affected by renal function, showing a marked reduction in anephric patients (0.38 ml/kg/min) compared to those with normal renal function (1.2 ml/kg/min) .

1. Neuromuscular Blockade in Burned Children

A study involving burned children revealed that they required significantly higher doses of this compound (three-fold) to achieve the same degree of neuromuscular blockade as non-burned children. This resistance may be attributed to changes at the neuromuscular junction in burned patients, highlighting the need for tailored dosing strategies in this population .

2. Sensitivity in Horses

Research on exercised horses indicated no significant difference in sensitivity to this compound between exercised and non-exercised animals, with a mean blood concentration required for 50% paralysis reported at 0.44 µg/ml . This suggests consistent pharmacodynamic responses across different physiological states.

3. Renal Failure Patients

In a study involving neurosurgical patients, this compound was found to be an acceptable neuromuscular blocking agent even in those with renal failure. However, the required serum concentration for effective neuromuscular blockade was notably higher than in patients without renal impairment .

Comparative Efficacy

The following table summarizes key pharmacological parameters of this compound compared to other neuromuscular blockers:

ParameterThis compoundd-TubocurarinePancuronium
Onset of Action2-4 minutes3-5 minutes3-6 minutes
Duration of Action20-40 minutes30-60 minutes60-120 minutes
Elimination Half-Life6-11 hours2-3 hours2-3 hours
Reversal AgentsNeostigmineNeostigmineNeostigmine
Histamine Release RiskModerateHighLow

Recent Research Directions

Recent studies have explored the potential repurposing of this compound as an inhibitor for viral proteases, particularly against SARS-CoV-2. Computational drug repurposing frameworks have identified this compound as a promising candidate due to its favorable safety profile and binding affinities with viral proteins . This innovative approach could lead to novel antiviral therapies leveraging existing neuromuscular blockers.

Properties

Key on ui mechanism of action

Metocurine antagonizes the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This antagonism is inhibited, and neuromuscular block reversed, by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine.

CAS No.

5152-30-7

Molecular Formula

C40H48N2O6+2

Molecular Weight

652.8 g/mol

IUPAC Name

(1S,16R)-9,10,21,25-tetramethoxy-15,15,30,30-tetramethyl-7,23-dioxa-15,30-diazoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene

InChI

InChI=1S/C40H48N2O6/c1-41(2)17-15-27-22-34(44-6)36-24-30(27)31(41)19-25-9-12-29(13-10-25)47-40-38-28(23-37(45-7)39(40)46-8)16-18-42(3,4)32(38)20-26-11-14-33(43-5)35(21-26)48-36/h9-14,21-24,31-32H,15-20H2,1-8H3/q+2/t31-,32+/m0/s1

InChI Key

JFXBEKISTKFVAB-AJQTZOPKSA-N

SMILES

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C

Isomeric SMILES

C[N+]1(CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C

Canonical SMILES

C[N+]1(CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC)C

physical_description

Solid

Related CAS

33335-58-9 (dichloride)
7601-55-0 (diiodide)

solubility

6.42e-06 g/L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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